molecular formula C25H26N6O3 B6549263 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040634-49-8

3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6549263
CAS No.: 1040634-49-8
M. Wt: 458.5 g/mol
InChI Key: MVEFRYSTLIVNBX-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound with a diverse range of applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multistep procedures, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving suitable precursors like 4-amino-3-nitrobenzene and 4-(benzyloxy)benzaldehyde. Subsequent alkylation and substitution reactions introduce the necessary benzyloxyphenyl and alkyl groups. Specific reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: Industrial production methods scale up laboratory synthesis by employing continuous flow reactors, robust catalysts, and automated monitoring systems. This ensures consistent product quality and efficient resource use.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, such as:

  • Oxidation: Typically involves reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form oxidized derivatives.

  • Reduction: Involves reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce certain functional groups.

  • Substitution: Nucleophilic substitution reactions occur with reagents such as halogens or nitriles, modifying the aromatic or aliphatic segments.

Common Reagents and Conditions: The specific conditions vary based on the desired reaction, including temperature, solvent choice, and reagent concentration. Major products typically include derivatives with altered functional groups or chain lengths.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione finds applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of other complex molecules, catalysts in organic reactions, and probes for studying chemical mechanisms.

  • Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: Potential therapeutic agent in pharmacology due to its bioactive properties, such as antimicrobial or anticancer activities.

  • Industry: Utilized in the production of advanced materials, coatings, and as a specialized reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is highly context-dependent:

  • Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, modulating their activities. This could involve inhibition of enzymatic pathways, binding to nucleic acids, or altering membrane dynamics.

  • Pathways Involved: The pathways often pertain to signal transduction, cell cycle regulation, or metabolic processes.

Comparison with Similar Compounds

When comparing 3-[4-(benzyloxy)phenyl]-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione with similar compounds:

  • Similar Compounds: Examples include other triazolopyrimidine derivatives with varying substituents like phenyl, alkyl, or halogen groups.

Hopefully, this detailed overview gives you a clear understanding of this compound. Anything more you'd like to dive into?

Properties

IUPAC Name

1,3-dimethyl-5-(2-methylpropyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-16(2)14-30-20-22(28(3)25(33)29(4)23(20)32)31-21(26-27-24(30)31)18-10-12-19(13-11-18)34-15-17-8-6-5-7-9-17/h5-13,16H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFRYSTLIVNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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